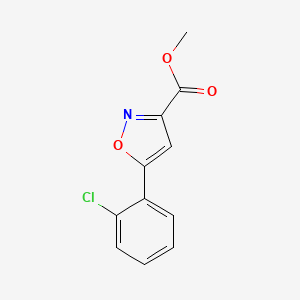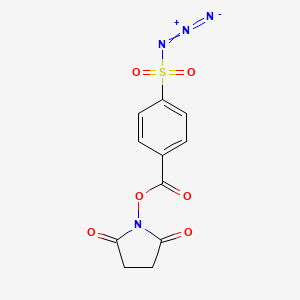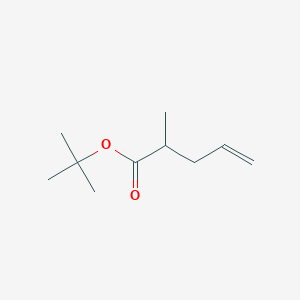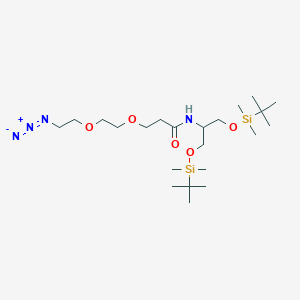
5-Fluoro-2-iodobenzyl bromide
Übersicht
Beschreibung
5-Fluoro-2-iodobenzyl bromide is a chemical compound with the CAS Number: 1261852-14-5 . It has a molecular weight of 314.92 and its IUPAC name is 2-(bromomethyl)-4-fluoro-1-iodobenzene . It is also known by the synonym 2-(Bromomethyl)-4-fluoro-1-iodobenzene, alpha-Bromo-5-fluoro-2-iodotoluene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 . This indicates that the compound consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 iodine atom .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . The compound is stored at ambient temperature and is shipped at the same temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
5-Fluoro-2-iodobenzyl bromide is a critical intermediate in organic synthesis, particularly in the formation of complex molecules. For example, Bunce et al. (2008) demonstrated its utility in creating highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction sequence, offering a simple method to produce these compounds with yields ranging from 50-92% (Bunce, Rogers, Nago, & Bryant, 2008). Additionally, Li, Wheeler, and Dembinski (2011) highlighted its role in a 5-endo-dig halocyclization process to synthesize 2,5-disubstituted 3-bromo-4-fluoro- and 3-fluoro-4-iodofurans, showcasing a facile method for accessing these fluorohalofurans under ambient conditions (Li, Wheeler, & Dembinski, 2011).
Radiopharmaceuticals Development
In the development of radiotracers for Positron Emission Tomography (PET), this compound serves as a precursor for synthesizing fluorinated compounds. Zaitsev et al. (2002) developed procedures for synthesizing fluorobenzyl bromides, which are intermediates in creating fluorinated α-amino acids used in PET imaging, demonstrating its importance in producing radiopharmaceuticals (Zaitsev, Fedorova, Mosevich, Kuznetsova, Gomzina, & Krasikova, 2002).
Drug Development and Medicinal Chemistry
In medicinal chemistry, this compound has been utilized in the synthesis of potential therapeutic agents. Peng et al. (2016) described the development of O-(substituted benzyl) phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine for treating hepatocellular carcinoma, identifying an orally bioavailable and liver-targeted lead compound. This work underscores the compound's role in crafting novel treatment strategies (Peng et al., 2016).
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is “Danger” and it has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-4-fluoro-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPYRUYDCNASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)

![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)

![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)

![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)

![2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B1379922.png)

